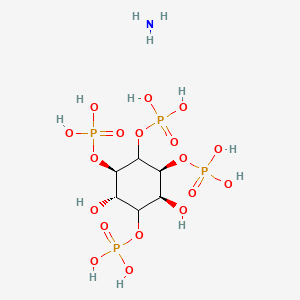

D-肌醇 1,3,4,5-四(磷酸)铵盐

描述

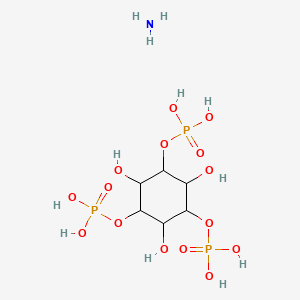

D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt is an organic compound with the molecular formula C6H16O18P4·8NH3 . It is a phosphorylation product of inositol 1,4,5-trisphosphate .

Molecular Structure Analysis

The linear formula of D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt is C6H16O18P4·8NH3 . The molecular weight is 636.32 .Chemical Reactions Analysis

D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt is formed by the phosphorylation of inositol 1,4,5-trisphosphate by inositol 1,4,5-triphosphate 3-kinase .Physical and Chemical Properties Analysis

The compound is stored at a temperature of -20°C . The SMILES string representation of the compound is N.O[C@H]1C@H(O)=O)C@HC@H(O)=O)C@@H(O)=O)[C@@H]1OP(O)(O)=O .科学研究应用

抑制铁胆水腐蚀

Šala 等人(2006 年)的研究表明肌醇磷酸盐(包括与 D-肌醇 1,3,4,5-四(磷酸)相关的结构)在防止纤维素制品中的铁胆水腐蚀方面具有潜力,突出了它们在保护科学中的重要性 Šala, M., Kolar, J., Strlič, M., & Kočevar, M. (2006). Carbohydrate research。

化学酶促合成

Gou、Liu 和 Chen(1992 年)提供了一种有效的方法,用于合成光学活性形式的肌醇多磷酸盐,包括 D-肌醇的四磷酸盐,这对于研究它们的生物功能至关重要 Gou, D., Liu, Y.-C., & Chen, C.-S. (1992). Carbohydrate Research。

作为第二信使的潜力

Batty、Nahorski 和 Irvine(1985 年)提出,D-肌醇 1,3,4,5-四磷酸盐可能是细胞信号传导中的第二信使,继毒蕈碱受体刺激后,表明其在生化途径中的关键作用 Batty, I., Nahorski, S., & Irvine, R. (1985). The Biochemical journal。

生化合成和结合蛋白分离

Ozaki 等人(1994 年)合成了生物学上有趣的肌醇多磷酸衍生物,包括 2-取代肌醇 1,3,4,5-四(磷酸盐),并用它们制备了有效的亲和层析柱,用于从牛心脏膜中分离结合蛋白 Ozaki, S., Koga, Y., Ling, L., Watanabe, Y., Kimura, Y., & Hirata, M. (1994). Bulletin of the Chemical Society of Japan。

作用机制

Target of Action

The primary target of D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt is the inositol 1,4,5-trisphosphate receptor (InsP3R) . This receptor is a calcium channel that is located on the membrane of the endoplasmic reticulum . The compound acts as a potent inhibitor of Ins(1,4,5)P3 5-phosphatase .

Mode of Action

D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt facilitates the entry of calcium across the plasma membrane . It does this by increasing the sensitivity of Ins(1,4,5)P3-mediated activation of ICRAC, a store-operated calcium channel . At higher concentrations, it acts as an inhibitor of Ins(1,4,5)P3 receptors .

Biochemical Pathways

The compound is a precursor of inositol 1,3,4-trisphosphate . It plays a crucial role in the regulation of intracellular calcium levels . By controlling the transport of calcium ions across the plasma membrane, it influences various biochemical pathways that are dependent on calcium signaling .

Result of Action

The action of D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt results in increased intracellular calcium levels . This can have various effects at the molecular and cellular level, depending on the specific cellular context. For example, it can influence processes such as cell proliferation, apoptosis, and neurotransmitter release, all of which are regulated by calcium signaling .

未来方向

生化分析

Biochemical Properties

D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt plays a significant role in biochemical reactions. It increases the entry of calcium across the plasma membrane . This compound is proposed to regulate intracellular calcium by controlling the transport of calcium ions across the plasma membrane .

Cellular Effects

The effects of D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt exerts its effects through various mechanisms. It is involved in the opening of calcium channels on both the endoplasmic reticulum to release calcium from internal stores and on the plasma membrane to allow the influx of calcium from outside the cell .

Metabolic Pathways

D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt is involved in metabolic pathways related to the regulation of intracellular calcium

Transport and Distribution

The transport and distribution of D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt within cells and tissues involve its interaction with the plasma membrane to control the transport of calcium ions .

属性

IUPAC Name |

azane;[(1S,2S,4S,5R)-2,4-dihydroxy-3,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O18P4.H3N/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);1H3/t1-,2-,3?,4-,5+,6?;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRGGXGJARVUBP-HQMYMHGMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)O.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H19NO18P4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

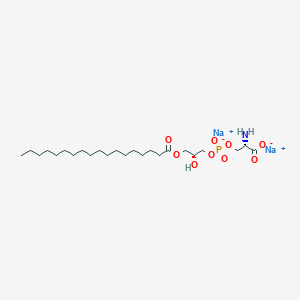

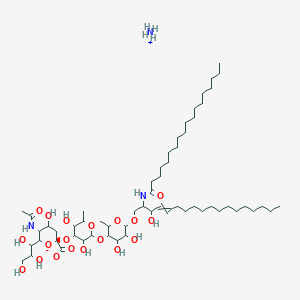

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B3093539.png)

![Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B3093575.png)

![Tetracosanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt](/img/structure/B3093583.png)

![15-Tetracosenamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt, (15Z)-](/img/structure/B3093609.png)